tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate (CAS: 1270803-91-2; InChIKey: QMRUYZAQRFGBDT-UHFFFAOYSA-N) is a carbamate-protected amine derivative. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a primary amine, which is further connected to a 2-ethylphenyl-substituted ethyl backbone . This compound is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the Boc group’s stability under basic and nucleophilic conditions .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-11-8-6-7-9-12(11)13(10-16)17-14(18)19-15(2,3)4/h6-9,13H,5,10,16H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRUYZAQRFGBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270803-91-2 | |
| Record name | tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method includes the use of tert-butyl chloroformate and the corresponding amine under basic conditions to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group in tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate participates in nucleophilic substitution reactions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, 25°C, 4h | N-acetyl derivative | 78% |
| Sulfonylation | Tosyl chloride, THF, 0°C → 25°C, 6h | N-tosylcarbamate | 65% |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | N-methylated carbamate | 82% |
These reactions typically proceed via deprotonation of the amino group, followed by attack on electrophilic reagents . Steric hindrance from the tert-butyl group may influence reaction rates and selectivity.
Oxidation and Reduction Pathways
The compound undergoes redox transformations at both the amino and carbamate functional groups:
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) with acetic acid catalyst.
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Conditions : 50°C, 6h.
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Product : Oxidized to a nitrone intermediate, which can further react to form hydroxylated derivatives .
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
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Conditions : Reflux, 3h.
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Product : Reduction of the carbamate group yields a primary amine .
Hydrolysis Reactions
The tert-butyl carbamate group is susceptible to acidic or basic hydrolysis:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl in MeOH, 24h, 25°C | Free amine + CO₂ + tert-butanol | 92% |
| Basic hydrolysis | NaOH (aq), 80°C, 8h | Sodium carbonate + tert-butanol | 88% |
Acidic conditions cleave the carbamate bond efficiently, releasing the amine under mild conditions .
Catalytic Coupling Reactions
The aromatic 2-ethylphenyl group enables cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl-substituted derivative | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-arylated carbamate | 68% |
These reactions require inert atmospheres and carefully controlled temperatures (80–100°C) .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It has been utilized in the preparation of drugs targeting neurological disorders, particularly as a precursor for lacosamide, an anticonvulsant medication. The synthesis involves the formation of carbamate derivatives that exhibit enhanced biological activity and selectivity.
Synthetic Methodologies
The preparation of tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate employs various synthetic strategies:
- Boc Protection : The tert-butoxycarbonyl (Boc) protecting group is commonly used to stabilize the amino functionality during synthesis, allowing for selective reactions without compromising the amine's reactivity.
- Condensation Reactions : The compound can be synthesized through condensation reactions involving amines and isocyanates or carbamates, facilitating the introduction of the desired functional groups.
Synthesis of Lacosamide Derivatives
A notable study demonstrated the synthesis of lacosamide derivatives using this compound as a key intermediate. The process involved:
- Step 1 : Formation of a mixed acid anhydride from Boc-protected serine.
- Step 2 : Condensation with phenethylamine to yield the desired carbamate derivative.
This method not only provided high yields but also allowed for the exploration of various substitutions on the phenyl ring to optimize pharmacological properties .
Development of Anticonvulsant Agents
Research has indicated that derivatives of this compound exhibit anticonvulsant activity comparable to existing medications. In vitro and in vivo studies have shown promising results in reducing seizure frequency and severity, paving the way for further clinical evaluations .
Data Table: Comparison of Synthetic Routes
| Synthetic Route | Reactants | Yield (%) | Key Features |
|---|---|---|---|
| Route A | Boc-serine + Phenethylamine | 81.6% | High selectivity for R configuration |
| Route B | Isocyanate + Aminoethanol | 75% | Simple one-pot reaction |
| Route C | Carbamic acid + Ethanolamine | 70% | Multiple steps but versatile |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can participate in various chemical reactions. These interactions can affect enzyme activity, protein function, and other biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s key structural variations lie in the aromatic substituents and side-chain modifications. Below is a detailed comparison with similar compounds, supported by synthesis data, molecular properties, and applications.
Substituent Variations on the Aromatic Ring
Table 1: Comparison of Aromatic Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity for further functionalization but may reduce solubility .
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility and steric bulk, making them suitable for targeting hydrophobic enzyme pockets .
- Extended Aromatic Systems (e.g., naphthyl) : Enhance π-π stacking interactions, useful in materials science or imaging agents .
Side-Chain Modifications
Table 2: Comparison of Side-Chain Functionalization
Key Observations :
Biological Activity
Tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article provides a comprehensive overview of its synthesis, biological evaluations, and implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound this compound features a tert-butyl group attached to a carbamate moiety, which is linked to an aminoalkyl chain with an ethylphenyl substituent. The synthesis typically involves the protection of the amine group followed by the formation of the carbamate through reaction with tert-butyl chloroformate.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on cellular pathways.
Anticancer Properties
Recent research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis and inhibit cell proliferation by disrupting microtubule dynamics and inducing reactive oxygen species (ROS) production .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 20.1 | Microtubule disruption |
| Compound B | KB-V1 | 14.0 | ROS induction |
| This compound | TBD | TBD | TBD |
The mechanism of action for this compound is believed to involve interference with microtubule polymerization and the induction of oxidative stress within cancer cells. Such mechanisms are critical in mediating the cytotoxic effects observed in vitro.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, highlighting their potential therapeutic applications:
- Induction of Apoptosis : In vitro studies demonstrated that certain derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .
- Inhibition of Tumor Growth : Animal models have shown that compounds with similar structures can significantly reduce tumor growth, suggesting potential for further development into anticancer therapies .
- Selectivity for Cancer Cells : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .
Q & A
Basic Question: What are the recommended methods for synthesizing tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation of tert-butyl carbamate precursors with substituted aromatic amines. For example, tert-butyl N-(2-aminoethyl)carbamate can react with halogenated nitroarenes (e.g., 4-chloro-1-fluoro-2-nitrobenzene) under mild basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization includes:
- Temperature control : Reactions often proceed at 50–60°C to balance yield and side-product formation.
- Coupling reagents : EDCI/HOBt systems enhance amide bond formation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating the product .
Advanced Question: How can crystallography tools like SHELX or ORTEP-3 resolve structural ambiguities in carbamate derivatives?
Answer:
High-resolution X-ray crystallography paired with SHELX software enables precise determination of molecular geometry, hydrogen bonding, and stereochemistry. For example:
- SHELXL refinement : Use anisotropic displacement parameters to model thermal motion and validate bond lengths/angles against expected values .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify steric clashes or disordered regions in the crystal lattice .
- Validation metrics : Check R-factors (<5%) and electron density maps for missing atoms or solvent molecules .
Basic Question: What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?
Answer:
A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns) and Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) .
- HRMS : Exact mass analysis (e.g., EI-HRMS) verifies molecular formula and detects isotopic signatures of halogens (e.g., chlorine) .
- IR spectroscopy : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹ .
Advanced Question: How can diastereomers of tert-butyl carbamates be separated, and what analytical methods confirm their purity?
Answer:
- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- Crystallographic differentiation : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure forms .
- HPLC-MS validation : Monitor retention times and mass spectra to confirm enantiomeric excess (>98%) .
Basic Question: What safety protocols are essential for handling tert-butyl carbamates in a research laboratory?
Answer:
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., isocyanates) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) before disposal .
Advanced Question: How do computational methods (e.g., DFT) aid in predicting the reactivity of tert-butyl carbamates in synthetic pathways?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., SN2 vs. SN1 pathways) .
- Docking studies : Simulate interactions between carbamates and biological targets (e.g., enzymes) to guide drug design .
- Solvent effects : Use COSMO-RS models to optimize solvent selection for solubility and reaction rates .
Basic Question: What are common side reactions during tert-butyl carbamate synthesis, and how can they be mitigated?
Answer:
- Boc-group cleavage : Avoid strong acids (e.g., TFA) unless intentional; use milder deprotection agents (e.g., HCl/dioxane) .
- Racemization : Conduct reactions at lower temperatures (<0°C) and minimize basic conditions to preserve stereochemistry .
- Byproduct formation : Monitor reaction progress via TLC and quench intermediates promptly .
Advanced Question: How can hydrogen-bonding networks in carbamate crystals influence their stability and solubility?
Answer:
- Crystal packing analysis : Identify intermolecular H-bonds (e.g., N–H···O=C) using X-ray data. These networks enhance thermal stability but reduce solubility in non-polar solvents .
- Polymorph screening : Explore recrystallization solvents (e.g., EtOH vs. acetone) to isolate forms with favorable dissolution profiles .
Basic Question: What steps ensure reproducibility in scaling up tert-butyl carbamate synthesis from milligram to gram quantities?
Answer:
- Reagent stoichiometry : Maintain exact molar ratios (e.g., 1:1 amine:halogenated precursor) to avoid excess reagent accumulation .
- Heat transfer management : Use jacketed reactors with controlled cooling/heating rates to prevent exothermic runaway .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Advanced Question: How do steric and electronic effects of the 2-ethylphenyl group influence the reactivity of this carbamate in cross-coupling reactions?
Answer:
- Steric hindrance : The ethyl group ortho to the amino moiety slows nucleophilic attack, requiring catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings .
- Electronic effects : Electron-donating ethyl groups enhance resonance stabilization of intermediates in Ullmann or Buchwald-Hartwig aminations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
